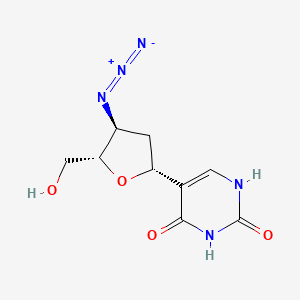
2,4(1H,3H)-Pyrimidinedione, 5-(3-azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4(1H,3H)-Pyrimidinedione, 5-(3-azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)- is a synthetic nucleoside analog. This compound is structurally related to nucleosides found in DNA and RNA, making it a significant molecule in the field of medicinal chemistry and antiviral research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-(3-azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)- typically involves the following steps:
Starting Material: The synthesis begins with a suitable sugar derivative, such as a protected form of 2,3-dideoxy-D-erythro-pentofuranose.
Azidation: The sugar derivative undergoes azidation to introduce the azido group at the 3-position.
Coupling Reaction: The azido sugar is then coupled with a pyrimidinedione derivative under specific conditions to form the desired nucleoside analog.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 5-(3-azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the azido group to an amino group.
Substitution: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives, oxidized nucleosides, and various substituted nucleosides.
Wissenschaftliche Forschungsanwendungen
2,4(1H,3H)-Pyrimidinedione, 5-(3-azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)- has several scientific research applications:
Medicinal Chemistry: It is used in the development of antiviral drugs, particularly for treating viral infections like HIV.
Biology: The compound is used in studies involving nucleoside metabolism and DNA/RNA synthesis.
Industry: It is employed in the synthesis of other nucleoside analogs and as a building block for more complex molecules.
Wirkmechanismus
The compound exerts its effects by mimicking natural nucleosides and incorporating into viral DNA or RNA during replication. This incorporation leads to chain termination or mutations, inhibiting viral replication. The molecular targets include viral polymerases and reverse transcriptases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4(1H,3H)-Pyrimidinedione, 5-(2,3-dideoxy-beta-D-erythro-pentofuranosyl)-
- 2,4(1H,3H)-Pyrimidinedione, 5-(3-amino-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-
Uniqueness
The presence of the azido group at the 3-position makes 2,4(1H,3H)-Pyrimidinedione, 5-(3-azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)- unique. This functional group is crucial for its antiviral activity, distinguishing it from other nucleoside analogs.
Eigenschaften
CAS-Nummer |
114551-78-9 |
|---|---|
Molekularformel |
C9H11N5O4 |
Molekulargewicht |
253.22 g/mol |
IUPAC-Name |
5-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11N5O4/c10-14-13-5-1-6(18-7(5)3-15)4-2-11-9(17)12-8(4)16/h2,5-7,15H,1,3H2,(H2,11,12,16,17)/t5-,6+,7+/m0/s1 |
InChI-Schlüssel |
HQWPHQAIJAAPEE-RRKCRQDMSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1C2=CNC(=O)NC2=O)CO)N=[N+]=[N-] |
Kanonische SMILES |
C1C(C(OC1C2=CNC(=O)NC2=O)CO)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




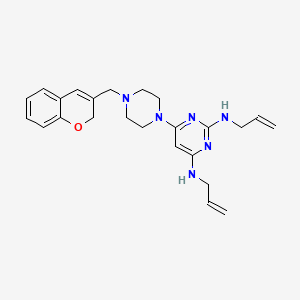
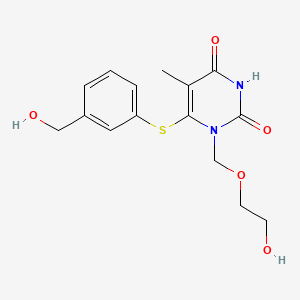

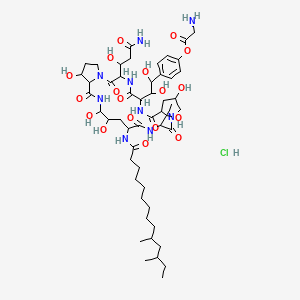
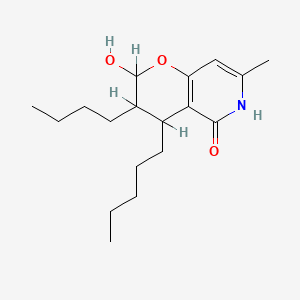
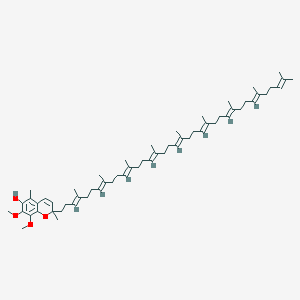
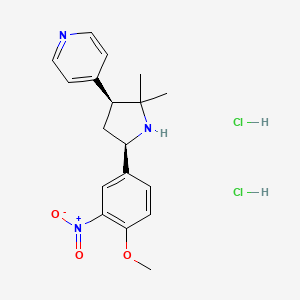
![1-azabicyclo[2.2.2]octan-3-yl 2-cyclohexyl-2-hydroxypent-3-ynoate](/img/structure/B12787303.png)
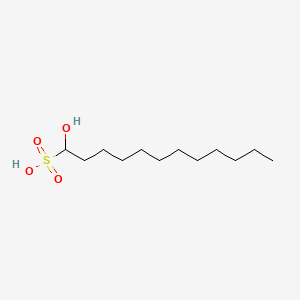
![calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[[4-(hydroxymethyl)phenyl]carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12787317.png)


